molecular formula C24H21NO4S B2662088 (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 1321736-13-3

(2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2662088
CAS No.: 1321736-13-3
M. Wt: 419.5
InChI Key: UZKVPYMTEAHBLD-IZHYLOQSSA-N
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Description

(2Z)-3-(Benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a chromene-derived imine compound characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 8, and a 3-ethylphenyl moiety attached to the imine nitrogen. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVPYMTEAHBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a member of the coumarin family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 2Z 3 benzenesulfonyl N 3 ethylphenyl 8 methoxy 2H chromen 2 imine\text{ 2Z 3 benzenesulfonyl N 3 ethylphenyl 8 methoxy 2H chromen 2 imine}

This structure highlights the presence of a benzenesulfonyl group and an ethylphenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of coumarins, including compounds similar to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine, exhibit significant anticancer properties. A study demonstrated that certain coumarin derivatives showed promising cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and 769-P (renal cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Table 1: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG25.4Apoptosis induction
2769-P1.94Cell cycle arrest
3HCT-151.28Galectin-1 inhibition

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. For instance, studies have reported that compounds containing benzenesulfonyl groups exhibit antimicrobial activity against various bacterial strains. The mechanism generally involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A series of benzenesulphonohydrazide derivatives were synthesized and tested for their anticancer effects. Among them, a derivative similar to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 5.4 µM .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of chromen-2-one derivatives bearing aryldiazenyl moieties. These compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential application of such derivatives in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine exhibit significant anticancer properties. Specifically, studies have shown that derivatives of coumarin can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, coumarin-derived imine–metal complexes have demonstrated promising anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have reported that Schiff bases derived from similar structures possess antibacterial and antifungal properties. For example, some derivatives have been evaluated for their efficacy against various bacterial strains and fungal species, demonstrating moderate to strong activity. This suggests that (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine could be further explored for developing new antimicrobial agents.

Enzyme Inhibition

The compound is known to inhibit certain enzymes critical in various biological processes. For instance, it has been noted to inhibit β-tubulin polymerization and aromatase activity, which are relevant in cancer therapy and hormonal regulation. Such enzyme inhibition can lead to therapeutic applications in treating hormone-dependent cancers.

Pesticidal Activity

Compounds related to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine have been investigated for their pesticidal properties. The structural characteristics of these compounds allow them to interact effectively with biological targets in pests, potentially leading to the development of new pesticides that are more effective and environmentally friendly .

Synthesis of Functional Materials

The unique chemical structure of (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine opens avenues for its use in synthesizing functional materials. Its ability to form complexes with metals can be harnessed for creating new materials with specific electronic or optical properties, which are valuable in the fields of electronics and photonics.

Case Studies and Research Findings

Study Focus Findings
Study on Coumarin DerivativesAnticancer ActivityDemonstrated significant inhibition of tumor growth through apoptosis induction
Research on Schiff BasesAntimicrobial PropertiesIdentified moderate to strong antibacterial and antifungal activities against various strains
Enzyme Inhibition Studiesβ-tubulin PolymerizationShowed effective inhibition relevant for cancer treatment
Pesticide Efficacy EvaluationAgricultural UseSuggested potential for developing new environmentally friendly pesticides

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a chromen-2-imine scaffold with several analogs, but differences in substituents significantly influence its physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Sulfonyl Group) R2 (Imine Nitrogen) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target: (2Z)-3-(Benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine Benzenesulfonyl (C₆H₅SO₂) 3-Ethylphenyl (C₈H₉) C₂₄H₂₂N₂O₃S 418.51* Higher lipophilicity due to ethyl group; synthetic route involves imine condensation
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 4-Methylbenzenesulfonyl 3,4-Difluorophenyl C₂₃H₁₈F₂N₂O₃S 464.46 Enhanced electron-withdrawing effects from fluorine; potential cytotoxicity
N-(3-Chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 4-Methylbenzenesulfonyl 3-Chloro-4-methoxyphenyl C₂₄H₂₁ClN₂O₅S 469.94 Chlorine improves metabolic stability; methoxy enhances solubility
2-Benzylidenamino-8-methoxy-4H-chromene-3-carbonitrile derivatives N/A Benzylidenamino C₁₈H₁₃N₃O₂ 307.32 (e.g., 6c) High yield (90%) via aldehyde condensation; nitro groups enable further functionalization

Q & A

Q. What are the recommended synthetic routes for (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine?

Methodological Answer: The synthesis involves three key steps:

Chromen Core Formation : Construct the 8-methoxy-2H-chromen scaffold via cyclization of substituted salicylaldehyde derivatives under acidic conditions .

Sulfonylation : Introduce the benzenesulfonyl group at position 3 using sulfonyl chloride in the presence of a base (e.g., pyridine) .

Imine Formation : React the intermediate with 3-ethylaniline under reflux in anhydrous toluene, using molecular sieves to drive the reaction to completion. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purify intermediates via column chromatography (silica gel, gradient elution).

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and Z-configuration via ¹H and ¹³C NMR. The imine proton (N–H) typically appears at δ 8.5–9.5 ppm, while the methoxy group resonates at δ 3.8–4.1 ppm .
  • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and imine (C=N, ~1640–1620 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 447.13) .
  • X-ray Crystallography : Resolve the Z-configuration and spatial arrangement using SHELXL for refinement and ORTEP-3 for visualization .

Q. How to assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability :
    • Thermal : Incubate at 25°C and 37°C for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water) .
    • Photochemical : Expose to UV-Vis light (300–800 nm) and monitor changes using UV-spectroscopy .

Advanced Research Questions

Q. How to resolve Z/E isomerism and confirm the (2Z) configuration?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the benzenesulfonyl group and chromen protons to confirm the Z-configuration .
  • X-ray Diffraction : Refine crystal structures using SHELXL (space group P2₁2₁2₁, unit cell parameters a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .
  • Computational Modeling : Compare experimental and DFT-calculated dihedral angles (e.g., C3–S1–O2–C aromatic plane) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Modify Substituents :

  • Replace the 3-ethylphenyl group with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups .
  • Vary the methoxy position on the chromen ring (e.g., 6- vs. 8-methoxy) .

Bioactivity Testing :

  • Use the MTT assay (absorbance at 570 nm) to evaluate cytotoxicity .
  • Compare IC₅₀ values against structurally related chromen-imines .

Q. Example SAR Table :

Substituent PositionBioactivity (IC₅₀, μM)Notes
8-OCH₃, 3-EtPh12.3 ± 1.2Reference compound
6-OCH₃, 3-EtPh25.6 ± 2.1Reduced activity
8-OCH₃, 4-NO₂Ph8.7 ± 0.9Enhanced potency

Q. How to address discrepancies in crystallographic data refinement?

Methodological Answer:

  • Cross-Validation : Refine the same dataset using multiple software (e.g., SHELXL vs. OLEX2) and compare R-factors .
  • Twinned Data : For imperfect crystals, use the TWINABS module in SHELXL to deconvolute overlapping reflections .
  • Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to model atomic vibrations accurately .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases). Prioritize poses with sulfonyl groups interacting with catalytic lysine residues .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA methods .

Q. How to validate synthetic impurities or byproducts?

Methodological Answer:

  • LC-MS/MS : Identify impurities using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
  • NMR Spiking : Add authentic samples of suspected byproducts (e.g., E-isomer) to the mixture and observe peak splitting .

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